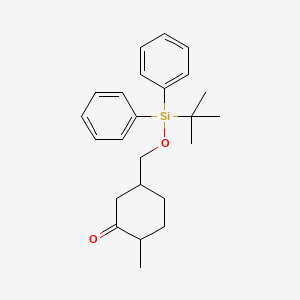
5-(((Tert-butyldiphenylsilyl)oxy)methyl)-2-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one is a compound that features a cyclohexanone core substituted with a tert-butyl(diphenyl)silyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP or imidazole . The reaction conditions are mild, often performed at room temperature, and the protecting group is introduced selectively to the least hindered hydroxyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity reagents and solvents, maintaining strict temperature control, and employing efficient purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group, using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one is widely used in scientific research due to its stability and versatility:
Wirkmechanismus
The mechanism by which 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the protected hydroxyl group less reactive under acidic and nucleophilic conditions . This allows for selective reactions to occur at other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Triisopropylsilyl chloride: Offers greater steric hindrance compared to tert-butyl(diphenyl)silyl chloride.
Trimethylsilyl chloride: A smaller silyl protecting group, less sterically hindered.
Uniqueness
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one is unique due to its balance of steric hindrance and stability. It provides greater resistance to acidic hydrolysis compared to other silyl protecting groups, making it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Eigenschaften
Molekularformel |
C24H32O2Si |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C24H32O2Si/c1-19-15-16-20(17-23(19)25)18-26-27(24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,19-20H,15-18H2,1-4H3 |
InChI-Schlüssel |
BTYZTXBLMDHSDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



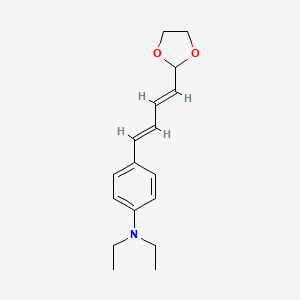
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
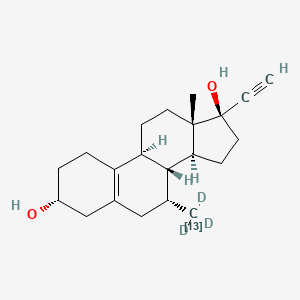
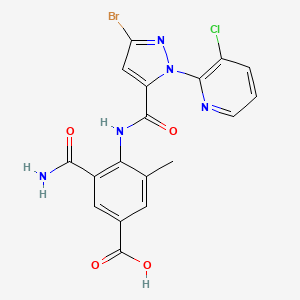
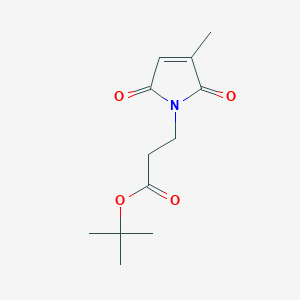

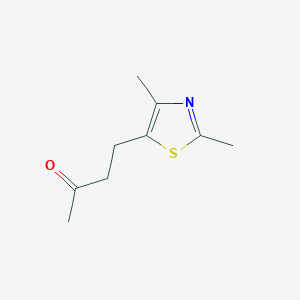

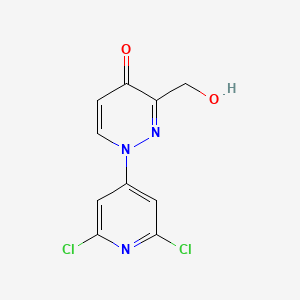

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
